molecular formula C16H13N3 B1416474 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile CAS No. 885272-76-4

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

Cat. No.: B1416474
CAS No.: 885272-76-4
M. Wt: 247.29 g/mol
InChI Key: AHFSQUVGIKCXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibition of COX-2 and the PI3K/Akt/mTOR pathway are key examples of its molecular action . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained biological activity . Long-term exposure to the compound has been associated with persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can affect the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its biological effects .

Properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFSQUVGIKCXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.